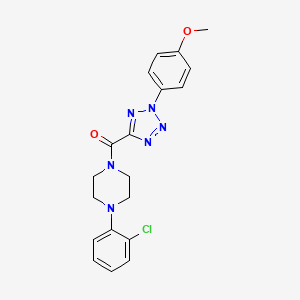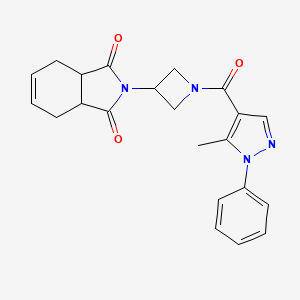![molecular formula C14H17BrN2O B2884973 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide CAS No. 1424135-95-4](/img/structure/B2884973.png)
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, also known as BPN or N-(2-bromobenzyl)-N-(1-cyanoethyl)butanamide, is a chemical compound that has been studied for its potential use as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is not fully understood, but it is believed to act on multiple targets within cells. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer and neuroprotective effects. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to interact with opioid receptors in the brain, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. In addition to its anti-cancer and neuroprotective effects, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic potential. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide as a research tool is its specificity for certain targets, such as cancer cells or opioid receptors. This can allow researchers to study the effects of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide on these targets without affecting other cellular processes. However, one limitation of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide and its potential therapeutic applications. Finally, more research is needed to explore the safety and toxicity of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide in humans before it can be considered for clinical use.
Synthesemethoden
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 1-cyanoethyl butyrate in the presence of a base, followed by a reaction with ammonia to form the final product. The synthesis of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been described in several research papers, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and pain management. In vitro studies have shown that 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer treatment. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been studied for its analgesic properties, with some research suggesting that it may be more effective than traditional pain medications such as morphine.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-3-11(14(18)17-10(2)9-16)8-12-6-4-5-7-13(12)15/h4-7,10-11H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAYHOKKYVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

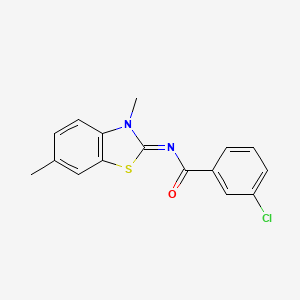
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
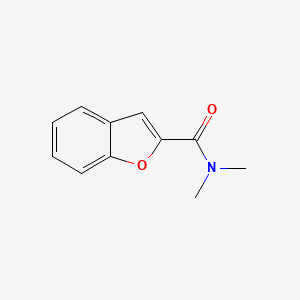
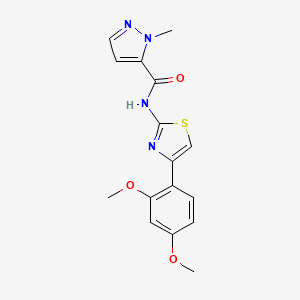
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
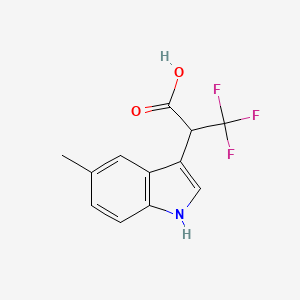

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
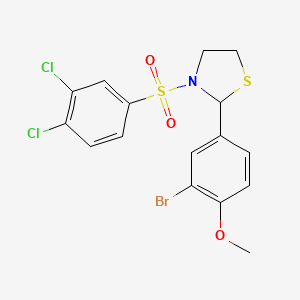
![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
